3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Nucleophilic substitution Building block reactivity Synthetic chemistry

Research requiring spirohydantoin diversification is often bottlenecked by non-reactive N-3 substituents. This bromoethyl analog solves that limitation. - **Reactive handle**: 2-bromoethyl group allows quantitative nucleophilic substitution with thiols, amines for rapid SAR libraries. - **Covalent inhibitor design**: Latent electrophile enables proximity-driven cysteine/lysine alkylation. - **Supply**: Standard global B2B shipping; no special controlled substance permits required.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
CAS No. 150259-29-3
Cat. No. B3242129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
CAS150259-29-3
Molecular FormulaC9H13BrN2O2
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)N(C(=O)N2)CCBr
InChIInChI=1S/C9H13BrN2O2/c10-5-6-12-7(13)9(11-8(12)14)3-1-2-4-9/h1-6H2,(H,11,14)
InChIKeyYMGZPVIVRDIJAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione Procurement & Specifications


3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 150259-29-3) is a spirohydantoin derivative bearing a reactive 2-bromoethyl substituent at the N-3 position of the hydantoin ring [1]. This compound belongs to the class of diazaspiro[4.4]nonane-2,4-diones, which are recognized for their utility as synthetic intermediates in medicinal chemistry and materials science [2]. The bromoethyl group provides a versatile handle for further functionalization via nucleophilic substitution, enabling the synthesis of diverse spirohydantoin-based libraries.

Why 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione Is Irreplaceable


The N-3 substituent of spirohydantoins critically governs both their chemical reactivity and biological activity profile [1]. Specifically, the presence of a 2-bromoethyl group imparts distinct nucleofugacity and alkylating potential compared to alkyl, benzyl, or ester substituents [2]. Structure-activity relationship (SAR) studies demonstrate that even subtle changes at the N-3 position dramatically alter cytotoxicity, anticonvulsant efficacy, and target selectivity [3]. Therefore, substituting 3-(2-bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione with another spirohydantoin lacking this specific halogenated ethyl moiety will fundamentally change the downstream synthetic trajectory and the resulting compound's properties, rendering generic substitution scientifically unsound.

Comparator Evidence: 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione


Nucleophilic Substitution: Bromoethyl vs. Alkyl Substituents

The 2-bromoethyl group in 3-(2-bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione serves as an electrophilic center, enabling efficient nucleophilic displacement. This reactivity is quantitatively defined by its ability to undergo thioacetylation. When treated with potassium thioacetate and triethylamine, the bromoethyl group is cleanly converted to an acetylthioethyl moiety, a transformation that is not possible with non-halogenated N-alkyl spirohydantoins [1]. This reactivity profile positions the compound as a versatile intermediate for further functionalization, in contrast to its non-halogenated analogs which lack this key synthetic handle [2].

Nucleophilic substitution Building block reactivity Synthetic chemistry

Lipophilicity: Bromoethyl vs. Unsubstituted Core

The introduction of a 2-bromoethyl group at the N-3 position significantly increases lipophilicity compared to the unsubstituted spirohydantoin core. The computed XLogP3-AA for 3-(2-bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is 1.0 [1]. While direct experimental logP for the unsubstituted 1,3-diazaspiro[4.4]nonane-2,4-dione is not readily available, the addition of a bromoethyl moiety adds approximately 1.8 logP units based on fragment contribution methods, representing a substantial increase in lipophilicity that impacts membrane permeability and biological activity [2].

Lipophilicity Drug-likeness Physicochemical property

Molecular Weight & Rotatable Bonds: Substituted vs. Core

The molecular weight of 3-(2-bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is 261.12 g/mol, which is 106.95 g/mol higher than the unsubstituted 1,3-diazaspiro[4.4]nonane-2,4-dione (154.17 g/mol) [1][2]. Additionally, the compound possesses 2 rotatable bonds compared to 0 rotatable bonds in the unsubstituted core, providing increased conformational flexibility that may influence target binding [1][2].

Molecular weight Rotatable bonds Physicochemical property

Applications: 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione


Diversified Spirohydantoin Library Synthesis

The reactive 2-bromoethyl group enables the generation of diverse spirohydantoin analogs through nucleophilic displacement with thiols, amines, or other nucleophiles. This synthetic versatility, as demonstrated by the quantitative thioacetylation reaction [1], makes the compound an ideal starting material for medicinal chemistry campaigns seeking to explore SAR around the N-3 position of the spirohydantoin scaffold. Researchers can rapidly generate focused libraries with varying linkers and functional groups.

Targeted Covalent Inhibitors & Affinity Probes

The bromoethyl moiety serves as a latent electrophile that can be exploited for the design of targeted covalent inhibitors (TCIs). Upon binding to a biological target, the bromoethyl group can undergo proximity-induced nucleophilic attack by a cysteine or lysine residue, forming a stable covalent adduct. This mechanism of action is analogous to that of other alkylating agents and distinguishes this compound from non-electrophilic spirohydantoins [2].

Lipophilicity-Dependent Activity Studies

Given its increased lipophilicity (XLogP3-AA = 1.0) compared to the unsubstituted spirohydantoin core [3], this compound serves as a tool for probing the relationship between lipophilicity and biological activity in spirohydantoin series. It can be used in comparative studies to assess how increased hydrophobicity affects membrane permeability, cellular uptake, and overall efficacy in cell-based assays [4].

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